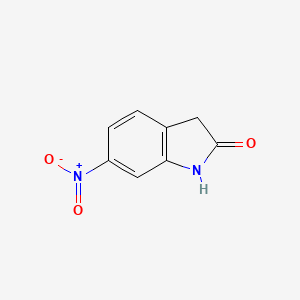

6-Nitroindolin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-nitro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-3-5-1-2-6(10(12)13)4-7(5)9-8/h1-2,4H,3H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCVARGVMCGNMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591771 | |

| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474799-41-2 | |

| Record name | 6-Nitro-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Nitroindolin-2-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 6-Nitroindolin-2-one

Abstract

This compound, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structure combines the privileged oxindole scaffold, a core feature in numerous biologically active compounds, with a synthetically versatile nitro group.[1][2] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, spectroscopic characterization, and chemical reactivity of this compound. We offer field-proven insights into its handling and derivatization, aimed at researchers, scientists, and drug development professionals seeking to leverage this intermediate for the creation of novel functional molecules.

Physicochemical Properties

The inherent properties of this compound dictate its behavior in solvent systems and reaction media. The presence of both a polar lactam and a nitro group, contrasted with the aromatic ring, results in moderate solubility in polar organic solvents.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₆N₂O₃ | Calculated |

| Molecular Weight | 178.15 g/mol | Calculated |

| Appearance | Expected to be a yellow to brown solid | Inferred from related nitro-aromatic compounds |

| Melting Point | Not consistently reported; requires experimental verification | - |

| Solubility | Soluble in DMSO, DMF, moderately soluble in Acetone, Ethyl Acetate | General property of related oxindoles |

| IUPAC Name | 6-Nitro-1,3-dihydro-2H-indol-2-one | IUPAC Nomenclature |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the electrophilic nitration of the parent scaffold, indolin-2-one (oxindole). The reaction requires careful control of conditions to achieve regioselectivity and prevent the formation of unwanted byproducts.

Synthetic Workflow: Electrophilic Nitration

The workflow involves the controlled addition of a nitrating agent to a solution of oxindole in a strong acid, which serves as both solvent and catalyst.

Caption: Workflow for the synthesis of this compound via electrophilic nitration.

Experimental Protocol: Nitration of Indolin-2-one

This protocol is a representative procedure adapted from standard methodologies for the nitration of aromatic compounds.

Materials:

-

Indolin-2-one (Oxindole)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Crushed Ice / Deionized Water

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer and submerged in an ice-salt bath, carefully add indolin-2-one (1.0 eq) in portions to concentrated sulfuric acid (5-10 volumes). Stir until a complete solution is formed, maintaining the internal temperature between 0 °C and -10 °C.

-

Causality: Using sulfuric acid as the solvent protonates the carbonyl group of the lactam, making the aromatic ring more susceptible to deactivation. However, the amide nitrogen's lone pair still directs electrophilic substitution. The low temperature is critical to control the reaction rate and minimize the formation of dinitrated or oxidized byproducts.

-

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to a small amount of concentrated sulfuric acid in a separate, cooled vessel. Add this mixture dropwise to the stirred oxindole solution from Step 1. The rate of addition must be controlled to keep the internal temperature below 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at low temperature for an additional 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed.

-

Workup: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. This will cause the product to precipitate.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7) to remove residual acid.

-

Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

Structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The expected data, inferred from analysis of the parent oxindole and related nitro-aromatic compounds, are summarized below.[3][4][5]

| Technique | Feature | Expected Chemical Shift / Wavenumber | Interpretation |

| ¹H NMR | Aromatic H (H-7) | ~8.0-8.2 ppm (d) | Proton ortho to the electron-withdrawing NO₂ group, significantly downfield. |

| Aromatic H (H-5) | ~7.9-8.1 ppm (dd) | Proton ortho to the lactam carbonyl and meta to the NO₂ group. | |

| Aromatic H (H-4) | ~7.0-7.2 ppm (d) | Proton ortho to the amide nitrogen. | |

| Methylene H (H-3) | ~3.6-3.8 ppm (s) | Singlet for the CH₂ group adjacent to the carbonyl. | |

| Amide H (N-H) | ~10.5-11.0 ppm (br s) | Broad singlet, exchangeable with D₂O. Downfield due to amide resonance. | |

| ¹³C NMR | Carbonyl C (C-2) | ~175-180 ppm | Characteristic chemical shift for a lactam carbonyl. |

| Aromatic C (C-6) | ~142-145 ppm | Carbon directly attached to the NO₂ group. | |

| Other Aromatic C | ~110-150 ppm | Complex pattern influenced by the substituents. | |

| Methylene C (C-3) | ~35-40 ppm | Aliphatic carbon of the five-membered ring. | |

| IR Spectroscopy | N-H Stretch | 3200-3300 cm⁻¹ (broad) | Amide N-H stretching vibration. |

| C=O Stretch | 1700-1720 cm⁻¹ (strong) | Lactam carbonyl stretch. | |

| NO₂ Asymmetric Stretch | 1510-1540 cm⁻¹ (strong) | Characteristic absorption for the nitro group. | |

| NO₂ Symmetric Stretch | 1340-1360 cm⁻¹ (strong) | Characteristic absorption for the nitro group. |

Chemical Reactivity and Synthetic Applications

The utility of this compound stems from the reactivity of its two key functional domains: the nitro group and the C-3 methylene position of the oxindole ring.

Reduction of the Nitro Group

The most significant transformation is the reduction of the nitro group to an amine, yielding 6-Aminoindolin-2-one. This reaction is a gateway to a vast array of derivatives, as the resulting aniline moiety can undergo numerous reactions (e.g., acylation, diazotization, reductive amination).

Workflow: Catalytic Hydrogenation

Caption: General workflow for the reduction of this compound to 6-Aminoindolin-2-one.

Reactions at the C-3 Position

The C-3 methylene protons of the oxindole ring are acidic and can be deprotonated with a suitable base. The resulting enolate is a potent nucleophile, enabling the introduction of various substituents at this position. This is a cornerstone of oxindole chemistry, used to synthesize precursors for drugs like Sunitinib and others targeting protein kinases.[6] The Knoevenagel condensation with aldehydes or ketones is a common example, leading to 3-substituted-ylidene-indolin-2-ones.

Applications in Drug Discovery

The this compound scaffold is of significant interest to drug development professionals for several reasons:

-

Privileged Scaffold: The oxindole core is present in many FDA-approved drugs and natural products, indicating good bioavailability and metabolic stability.[7]

-

Synthetic Handle: The nitro group is a versatile precursor to an amine, which can be used as an attachment point for linkers, side chains, or other pharmacophores to build libraries of compounds for screening.[8]

-

Bioisostere: The nitro group itself can act as a hydrogen bond acceptor and participate in key binding interactions within enzyme active sites.[2]

-

Precursor to Kinase Inhibitors: The synthesis of many tyrosine kinase inhibitors involves the condensation of an oxindole with an aldehyde at the C-3 position. This compound provides a route to introduce functionality at the 6-position of these important therapeutic agents.[6]

Conclusion

This compound is a high-value chemical intermediate whose properties are defined by the interplay between its oxindole core and the electron-withdrawing nitro group. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective use. The synthetic pathways enabled by this molecule, particularly the conversion to 6-aminooxindole and functionalization at the C-3 position, provide a robust platform for the discovery and development of novel therapeutics and advanced materials.

References

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

- (No valid reference)

- The Royal Society of Chemistry. (n.d.). Supporting information.

- (No valid reference)

- (No valid reference)

- ChemicalBook. (n.d.). 6-Nitroindoline(19727-83-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 6-Nitroindole(4769-96-4) 1H NMR spectrum.

- (No valid reference)

-

Synthesis of Functionalized 6-Hydroxy-2-oxindole Derivatives by Phenoxide Cyclization. (2016). Organic Letters, 18(24), 6264-6267. [Link]

- National Center for Biotechnology Information. (n.d.). Oxindole. PubChem.

-

Słoczyńska, K., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 11(2), 54. [Link]

- Wikipedia. (n.d.). Bartoli indole synthesis.

- (No valid reference)

- ResearchGate. (n.d.). Synthesis and Reactions of Nitroindoles.

-

Singh, A., et al. (2016). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 11(15), 1667-1678. [Link]

-

Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Taibah University Medical Sciences, 17(6), 857-881. [Link]

-

Li, Y., et al. (2024). Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors. Bioorganic & Medicinal Chemistry, 106, 117752. [Link]

- ResearchGate. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.

- (No valid reference)

- ResearchGate. (n.d.). NMR spectra of 6-chloro-5-(2-chloroethyl) oxindole.

- ResearchGate. (n.d.). Synthesis and NMR spectra of [15N]indole.

- (No valid reference)

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

- (No valid reference)

Sources

- 1. Oxindole | C8H7NO | CID 321710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-Nitroindolin-2-one

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 6-nitroindolin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of methodologies, including reductive cyclization of 2,4-dinitrophenylacetic acid derivatives, synthesis from 4-nitroaniline via intramolecular Friedel-Crafts cyclization, and preparation from 6-nitroisatin. Each pathway is presented with in-depth experimental protocols, mechanistic insights, and comparative analysis to facilitate practical application and methodological optimization in a laboratory setting.

Introduction: The Significance of this compound

This compound, also known as 6-nitrooxindole, is a valuable building block in organic synthesis. The presence of the nitro group at the 6-position of the indolinone core offers a versatile handle for further chemical transformations, such as reduction to the corresponding amine, which can then be elaborated into a wide array of functional groups. This strategic functionalization makes this compound a crucial intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents. The robust and efficient synthesis of this compound is therefore of paramount importance for advancing drug discovery programs.

This guide will explore three primary synthetic strategies, each with its own set of advantages and challenges. The selection of a particular pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups in the substrate.

Pathway I: Reductive Cyclization of a 2,4-Dinitrophenylacetic Acid Precursor

This pathway is a robust and convergent approach that constructs the indolinone ring system in the final step. The key is the synthesis of a suitable 2,4-dinitrophenylacetic acid derivative, which is then subjected to reductive cyclization.

Mechanistic Rationale

The core of this strategy lies in the simultaneous reduction of the nitro group at the 2-position to an amine and the intramolecular cyclization of the resulting amino group onto the carboxylic acid functionality. The nitro group at the 4-position remains intact under carefully controlled reduction conditions, yielding the desired this compound. Common reducing agents for this transformation include catalytic hydrogenation or the use of metals in acidic media, such as iron in acetic acid.[1][2]

Experimental Protocol

Step 1: Synthesis of 4-Nitro-2-nitrophenylacetic Acid

A plausible route to the required precursor, 4-nitro-2-nitrophenylacetic acid, can be adapted from established procedures for the synthesis of substituted phenylacetic acids.[3][4] This would typically involve the nitration of a suitable phenylacetic acid derivative.

Materials:

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add p-nitrophenylacetic acid to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 0-5 °C) for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid, 4-nitro-2-nitrophenylacetic acid, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Step 2: Reductive Cyclization to this compound

The reductive cyclization is a critical step where the choice of reducing agent and reaction conditions determines the success of the synthesis. Iron in acetic acid is a classic and effective method for the reduction of a nitro group in the presence of other reducible functionalities.[1][2]

Materials:

-

4-Nitro-2-nitrophenylacetic acid

-

Iron powder (Fe)

-

Glacial Acetic Acid (AcOH)

-

Ethanol (EtOH)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

Procedure:

-

To a solution of 4-nitro-2-nitrophenylacetic acid in a mixture of ethanol and acetic acid, add iron powder in portions.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Pathway Visualization

Caption: Reductive cyclization pathway to this compound.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Nitration | p-Nitrophenylacetic acid | HNO₃ / H₂SO₄ | 4-Nitro-2-nitrophenylacetic acid | Moderate |

| Reductive Cyclization | 4-Nitro-2-nitrophenylacetic acid | Fe / AcOH | This compound | Good |

Pathway II: Synthesis from 4-Nitroaniline via Intramolecular Friedel-Crafts Cyclization

This pathway involves the construction of the indolinone ring from a readily available starting material, 4-nitroaniline. The key steps are N-acylation followed by an intramolecular Friedel-Crafts cyclization.

Mechanistic Rationale

The synthesis begins with the acylation of the amino group of 4-nitroaniline with chloroacetyl chloride to form N-(chloroacetyl)-4-nitroaniline.[7] This intermediate is then subjected to an intramolecular Friedel-Crafts cyclization, where the aromatic ring attacks the electrophilic carbon of the chloroacetyl group, leading to the formation of the five-membered lactam ring. This cyclization is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]

Experimental Protocol

Step 1: Synthesis of N-(Chloroacetyl)-4-nitroaniline

Materials:

-

4-Nitroaniline

-

Chloroacetyl chloride

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, reflux a mixture of 4-nitroaniline and an excess of chloroacetyl chloride for 1 hour.[7]

-

After cooling, dilute the reaction mixture with ethyl acetate.

-

Wash the organic solution with water multiple times to remove any unreacted chloroacetyl chloride and hydrochloric acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(chloroacetyl)-4-nitroaniline, which can be purified by recrystallization.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

Materials:

-

N-(Chloroacetyl)-4-nitroaniline

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM) or another suitable solvent

-

Hydrochloric acid (HCl)

Procedure:

-

In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension in an ice bath and slowly add a solution of N-(chloroacetyl)-4-nitroaniline in anhydrous dichloromethane.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture in an ice bath and carefully quench by the slow addition of water, followed by dilute hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

Pathway Visualization

Caption: Synthesis of this compound from 4-nitroaniline.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| N-Acylation | 4-Nitroaniline | Chloroacetyl chloride | N-(Chloroacetyl)-4-nitroaniline | High |

| Intramolecular Friedel-Crafts Cyclization | N-(Chloroacetyl)-4-nitroaniline | AlCl₃ | This compound | Moderate |

Pathway III: Synthesis from 6-Nitroisatin

This pathway utilizes the closely related 6-nitroisatin as a direct precursor to this compound through a selective reduction of the 3-keto group.

Mechanistic Rationale

The synthesis of 6-nitroisatin can be achieved through the nitration of isatin or by constructing the isatin ring from a pre-nitrated starting material.[10][11] The critical step is the selective reduction of the ketone at the C3 position to a methylene group, without affecting the amide carbonyl at C2 or the nitro group at C6. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, is a classic method for this transformation.[12][13][14][15][16] However, the harsh basic conditions may not be compatible with the nitro group. Milder, more selective methods might be required.

Experimental Protocol

Step 1: Synthesis of 6-Nitroisatin

A known method for the synthesis of 6-nitroisatin involves the nitration of indole-3-aldehyde.[10]

Materials:

-

Indole-3-aldehyde

-

Concentrated Nitric Acid

-

Acetic Anhydride

-

Acetic Acid

Procedure:

-

Dissolve indole-3-aldehyde in a mixture of acetic anhydride and acetic acid.

-

Cool the solution in an ice bath and add a solution of concentrated nitric acid in acetic acid dropwise, maintaining a low temperature.

-

After stirring for a period, pour the reaction mixture into ice water.

-

Collect the precipitated solid, which is a mixture of nitrated products, and purify by appropriate methods to isolate 6-nitroisatin.

Step 2: Selective Reduction of 6-Nitroisatin to this compound

Method A: Modified Wolff-Kishner Reduction

Careful control of reaction conditions is necessary to avoid side reactions.

Materials:

-

6-Nitroisatin

-

Hydrazine hydrate

-

Potassium hydroxide (KOH)

-

Diethylene glycol

Procedure:

-

In a flask equipped with a reflux condenser, heat a mixture of 6-nitroisatin, hydrazine hydrate, and diethylene glycol.

-

After an initial period of reflux, add potassium hydroxide pellets and continue to heat at a higher temperature to distill off water and excess hydrazine.

-

Maintain the reaction at an elevated temperature until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Purify the crude this compound by recrystallization.

Method B: Catalytic Hydrogenation (with caution)

Catalytic hydrogenation can sometimes be selective, but over-reduction is a risk.

Materials:

-

6-Nitroisatin

-

Palladium on carbon (Pd/C) or other suitable catalyst

-

Hydrogen gas (H₂)

-

Suitable solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

Dissolve or suspend 6-nitroisatin in a suitable solvent in a hydrogenation vessel.

-

Add a catalytic amount of palladium on carbon.

-

Pressurize the vessel with hydrogen gas to a specific pressure.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress carefully by TLC to stop the reaction after the reduction of the C3-keto group but before the reduction of the nitro group.

-

Filter the catalyst and concentrate the filtrate to obtain the product.

Pathway Visualization

Caption: Synthesis of this compound from 6-nitroisatin.

Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| Isatin Synthesis | Indole-3-aldehyde | HNO₃ / Ac₂O | 6-Nitroisatin | Moderate |

| Selective Reduction | 6-Nitroisatin | Hydrazine / KOH | This compound | Moderate |

Conclusion and Future Perspectives

This guide has detailed three distinct and viable synthetic pathways to this compound. The reductive cyclization of a 2,4-dinitrophenylacetic acid precursor offers a convergent and reliable route. The synthesis from 4-nitroaniline via an intramolecular Friedel-Crafts reaction provides an alternative approach from a common starting material. Finally, the reduction of 6-nitroisatin presents a more direct conversion, although it requires careful control of the reduction conditions to ensure selectivity.

The choice of the optimal synthetic route will be dictated by the specific requirements of the research program, including scale, cost, and the need for functional group tolerance. Further research into milder and more selective reduction methods for 6-nitroisatin could enhance the efficiency and applicability of that pathway. The continued development of robust and scalable syntheses for key intermediates like this compound will undoubtedly accelerate the discovery and development of new therapeutic agents.

References

- Noland, W. E., & Rieke, R. D. (1963). New Synthetic Route to 6-Nitroisatin via Nitration of 3-Indolealdehyde. The Journal of Organic Chemistry, 28(5), 1353–1355.

-

PrepChem. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-(2-chloroethyl)

- CN102718659A. (2012). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.

- BenchChem. (2025). Application Notes and Protocols for N-(2-chloroethyl)-4-nitroaniline in Organic Synthesis.

-

PrepChem. (n.d.). Synthesis of 4-nitro-N-chloroaniline. Retrieved from [Link]

- Scribd. (n.d.). Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid.

- Wikipedia. (2023). (2-Nitrophenyl)acetic acid.

- Wikipedia. (2023). Wolff–Kishner reduction.

- Cordeiro, L. V., et al. (2023). Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae. Anais da Academia Brasileira de Ciências, 95(2).

- Sciencemadness Wiki. (2018). Wolff-Kishner reduction.

- ChemicalBook. (2025). 4-Nitrophenylacetic acid.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- United States Biological. (n.d.).

- ACS Omega. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry.

- BenchChem. (2025).

- NROChemistry. (n.d.). Wolff-Kishner Reduction: Mechanism & Examples.

- The Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction.

- Name-Reaction.com. (n.d.). Wolff-Kishner reduction.

- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.

- The Journal of Organic Chemistry. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles.

- Semantic Scholar. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid.

- Taylor & Francis Online. (n.d.). 5-nitro isatin containing heterocyclics derivatives: synthesis, antioxidant activity, anticancer activity and molecular docking.

- Reddit. (2025). Do nitration mixture work if both the nitric and sulfuric acid are dilute?

- MDPI. (n.d.).

- Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe).

- Science of Synthesis. (n.d.).

- ResearchGate. (n.d.).

- RSC Publishing. (2023).

- IOSR Journal of Applied Chemistry. (n.d.).

- PubChem. (n.d.).

- Shroff S. R. Rotary Institute of Chemical Technology. (n.d.).

- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.

- Quora. (2018).

- Beilstein Journal of Organic Chemistry. (n.d.).

- BenchChem. (2025).

- US5977418A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

- The Organic Chemistry Tutor. (2021). Nitration of aromatic compounds with mechanism and in the presence of other substituents.

- RSC Publishing. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.

- Chemistry – A European Journal. (n.d.).

- Bioorganic & Medicinal Chemistry Letters. (2001).

-

NIH. (2021). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols.

- ECHEMI.com. (2024).

- Nature Communications. (2024).

- ResearchGate. (2025). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening.

Sources

- 1. The Reduction of Nitroarenes with Iron/Acetic Acid | Semantic Scholar [semanticscholar.org]

- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 3. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. 4-Nitrophenylacetic acid | 104-03-0 [chemicalbook.com]

- 6. usbio.net [usbio.net]

- 7. prepchem.com [prepchem.com]

- 8. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 6-Nitroisatin | C8H4N2O4 | CID 248832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 13. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]

- 14. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. name-reaction.com [name-reaction.com]

An In-depth Technical Guide to 6-Nitroindolin-2-one: A Versatile Intermediate in Medicinal Chemistry

This technical guide provides a comprehensive overview of 6-Nitroindolin-2-one, a key heterocyclic building block for researchers, scientists, and drug development professionals. This document delves into its chemical identity, physicochemical properties, synthetic routes, spectroscopic signature, reactivity, and applications, with a focus on providing practical, field-proven insights.

Core Identity and Physicochemical Properties

This compound, also known as 6-nitrooxindole, is a derivative of indolin-2-one (oxindole) featuring a nitro group at the 6-position of the bicyclic core. This substitution significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor in the synthesis of more complex, biologically active compounds.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | 6-nitro-1,3-dihydro-2H-indol-2-one | IUPAC Nomenclature |

| Synonyms | 6-Nitrooxindole | Common Name |

| CAS Number | 474799-41-2 | [1] |

| Molecular Formula | C₈H₆N₂O₃ | - |

| Molecular Weight | 178.15 g/mol | - |

| Appearance | Expected to be a solid | Inferred from related compounds |

| InChI | 1S/C8H6N2O3/c11-8-4-5-1-2-6(10(12)13)3-7(5)9-8/h1-3,9H,4H2 | [1] |

| InChIKey | VAWICFRIKXWUDM-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C2=C(C=C(C=C2)[O-])NC1=O | - |

| Melting Point | Data not widely reported | - |

| Boiling Point | Data not widely reported; likely to decompose | - |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred from structure |

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the electrophilic nitration of the parent scaffold, indolin-2-one (oxindole). The reaction's regioselectivity is a critical consideration.

Electrophilic Nitration of Indolin-2-one

The amide group of the oxindole ring is an ortho-, para-director. However, under the strongly acidic conditions required for nitration (typically a mixture of nitric acid and sulfuric acid), the carbonyl oxygen is protonated. This protonation deactivates the ring towards electrophilic substitution. The phenyl portion of the molecule is more activated than the lactam-containing ring, and the directing influence of the amide nitrogen still favors substitution at the positions para (position 6) and ortho (position 4) to the nitrogen atom. Steric hindrance at the 4-position, adjacent to the fused ring junction, generally leads to the 6-nitro isomer being the major product.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocol: Nitration of Indolin-2-one

The following is a representative protocol based on established methodologies for the nitration of activated aromatic rings.

-

Preparation: In a flask equipped with a stirrer and cooled to 0-5 °C in an ice bath, slowly add indolin-2-one (1.0 eq) to concentrated sulfuric acid (98%). Stir until complete dissolution.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate, cooled flask.

-

Addition: Add the nitrating mixture dropwise to the solution of indolin-2-one while maintaining the temperature between 0 and 10 °C. Vigorous stirring is essential to ensure even heat distribution.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at the controlled temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of this compound. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral characteristics can be accurately predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Three protons in the aromatic region (~7.0-8.5 ppm). A doublet for H-7, a doublet of doublets for H-5, and a doublet for H-4, with coupling patterns dictated by their ortho and meta relationships. The electron-withdrawing nitro group will shift H-5 and H-7 downfield significantly. - Methylene Protons (H-3): A singlet around 3.6 ppm for the two protons at the 3-position. - Amide Proton (N-H): A broad singlet in the downfield region (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | - Carbonyl Carbon (C-2): A signal in the lactam carbonyl region (~175-180 ppm). - Aromatic Carbons: Six distinct signals. The carbon bearing the nitro group (C-6) will be significantly shifted downfield, while the carbons ortho and para to it will also be influenced. - Methylene Carbon (C-3): A signal in the aliphatic region (~35-40 ppm). |

| IR Spectroscopy | - N-H Stretch: A moderate to sharp absorption band around 3200-3300 cm⁻¹. - C=O Stretch (Lactam): A strong, sharp absorption band around 1700-1720 cm⁻¹. - NO₂ Asymmetric Stretch: A strong absorption band around 1520-1540 cm⁻¹. - NO₂ Symmetric Stretch: A strong absorption band around 1340-1360 cm⁻¹. - C-N Stretch: A band in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry | - Molecular Ion (M⁺): An expected molecular ion peak at m/z = 178. - Fragmentation: Characteristic fragmentation patterns would include the loss of NO₂ (m/z = 46), CO (m/z = 28), and potentially the entire nitro group. |

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its key functional groups: the nitro group, the lactam ring, and the activated methylene group at the C-3 position. This trifecta of reactivity makes it a highly versatile synthetic intermediate.

Figure 2. Key reactivity pathways of this compound.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (6-aminoindolin-2-one) using various standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., SnCl₂/HCl, Fe/AcOH). This transformation is fundamental, as the resulting amino group serves as a crucial handle for introducing further diversity, for instance, through acylation, alkylation, or diazotization reactions.

-

Reactions at the C-3 Methylene Position: The protons on the carbon adjacent to the lactam carbonyl (C-3) are acidic and can be removed by a base. The resulting enolate can participate in various condensation reactions, most notably the Knoevenagel condensation with aldehydes and ketones, to form 3-substituted-ylidene derivatives. This is a common strategy for synthesizing a wide range of biologically active molecules.

-

Lactam Ring Modifications: The amide bond of the lactam can be reduced to the corresponding amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄), yielding 6-nitroindoline.

Applications in Drug Discovery and Development

The indolin-2-one scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous natural products and synthetic drugs with a wide array of biological activities.[2] The introduction of a nitro group at the 6-position provides a versatile intermediate for the synthesis of targeted therapeutics.

-

Kinase Inhibitors: The oxindole core is a well-established scaffold for the design of protein kinase inhibitors. For example, Sunitinib, an anticancer drug, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor based on the indolin-2-one structure. The 6-amino substituent, readily accessible from this compound, is often a key pharmacophoric element for engaging with the kinase active site.

-

Antimicrobial and Antitubercular Agents: Derivatives of 1,3-dihydro-2H-indol-2-ones have demonstrated significant in vitro activity against various bacterial, fungal, and mycobacterial strains, including Mycobacterium tuberculosis.[2] The 6-nitro group itself, or its amino derivative, can be incorporated into pharmacophores designed to inhibit essential microbial enzymes.

-

Precursor for Neuropharmacological Agents: The related 6-nitroindoline scaffold has been utilized as an intermediate in the synthesis of compounds targeting neurological disorders.[3] The ability to convert this compound into a variety of 6-substituted indoline and oxindole derivatives makes it a valuable starting point for exploring new central nervous system (CNS) active agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

- BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0QIcZr4DY9knAhfdscXAf-DFybpYSnTQ_9kXLQBGVQYlqDpDRvH-wcoRcQQ0ls2JmxUkMGoj8yYJmD8bCkxY-xFB6I4oUMU4EElSsS7GdSaGGxT0yz4C1nOJzBl8FdJQYi1ytg9Lp8vQ0_I1vMTpyPFkuOV3PAFQlxehh2ThAby1hWqE0dxfXN6XyhXGJQZ4zrLJ0CtwHTnd2JuO9FQNE1TtSpsDd1HVwYwtl70HKwZwd5KU_rGde

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpn2GlV1kF98bE4F8Aa25f6AmtWIOc_El249uIPWnWHiTz_kc9FRedImH3N8au5Y0tUcM4RQQz3GKRdFW928Slwlo1tc_ubxHukFe6EP3PovW7e4f8d9j-i0HBsDh4n1h31eC7b1u_YH7z06SgtHdv7R7QUtbSGDNEB7_rDgy0A_ICnAinof1CwYEVTS0asYkaktD0864k_bDD5QwtVxQG_-93xOtxMtX_rssyHTBOSJrBCJPI

- Sigma-Aldrich. (n.d.). This compound. Retrieved from https://www.sigmaaldrich.com/US/en/product/ambeed/ambh324a50d0

- Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02414a

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGumA1vmQ8PJ7DdqvjlHqOz8whGq6C3Oz8OgwSmSoB9EHNEpjnfYr8qEHccxjrSRMsc-XPeHkfXqhhCba92kIaBFtfvuxOjvphXQSTs2yXNyIt1h_XTjfcnPxX5I--femJOqKqIrAp1Bm7ccQLS0IGZEKsrtQvCcLTY0Kz1zSWqicTxhi5cEE5dbdp9C-lSsuuUHYhvR3P2U7vv8MSXJJNQBG_Mg5-BU3IJao8nKAlmGg==

- The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from https://www.rsc.

- PubChem. (n.d.). 6-Nitro-1H-indole. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/78502

- NIST. (n.d.). 6-Nitroindole. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C4769964

- BenchChem. (2025). An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhD_jF-exjyOcMNFiQWfiVqxlC8VzdwlPCfB2IsaleYqNedNv_L6uAcRLYTswBcPh8hBAIxUFJxFC3y9nHelIQvioTQqU01zzsLay_y5Bl0lx-CBzbEjeLjccDQECCVzK1WaR_LiQyJ20N7QQ5eN3L0Fge_VHkAhPmfo9RRU78uMHl5TDAVXdp-ac5EZ9mRDkBNxO2VzEa3Nxz2nSr

- BenchChem. (2025). Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdZtgIY6l_RNabzqlNwT-tlMTLX0xOLan9aAM6y9rgJgAFs196zEdhTcnd3IKOYDg2oDY2dWEfjmFlc7_cPZEbc8yYrrUZp0hAq4wtISZnkj12EXpU9xGbgIR3df6YUMZS5ukG1vIFFwebFEL2lHAlAOYwiZCMrWyZk35K_7o9fV7mM7-4qXGJn37_GfUwomosxI7QIN89V71zpFAKvyZqgGJ-QULYU40abS6o7K5HKDcS4bxk_A==

- Chem-Impex. (n.d.). 6-Nitro-2,3-dihydro-1H-indole hydrochloride. Retrieved from https://www.chemimpex.com/products/6-nitro-2-3-dihydro-1h-indole-hydrochloride

- ChemicalBook. (n.d.). 6-Nitroindole(4769-96-4) 1H NMR spectrum. Retrieved from https://www.chemicalbook.com/spectrum/4769-96-4_1hnmr.htm

- PubMed. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21855269/

Sources

- 1. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 6-Nitroindoline(19727-83-4) 1H NMR spectrum [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

6-Nitroindolin-2-one CAS number and registration

An In-depth Technical Guide to 6-Nitroindolin-2-one: Synthesis, Characterization, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 474799-41-2), a pivotal heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. The document delineates its chemical identity, physicochemical properties, and detailed spectroscopic profile. Foundational synthetic methodologies are presented with an emphasis on regiochemical control and process integrity. Furthermore, this guide explores the molecule's chemical reactivity, stability considerations, and key applications, particularly in the development of novel therapeutic agents. Detailed, field-proven protocols for synthesis and analytical characterization are provided to empower researchers, scientists, and drug development professionals in leveraging this versatile chemical scaffold.

Core Chemical Identity and Physicochemical Properties

This compound, also known as 6-nitrooxindole, is a derivative of the indolin-2-one scaffold, which is a core structural motif in numerous biologically active compounds. The strategic placement of an electron-withdrawing nitro group at the C-6 position significantly influences the molecule's electronic properties and reactivity, making it a valuable precursor for further chemical elaboration.

Identifiers and Properties Summary

The fundamental identifiers and predicted physicochemical properties of this compound are summarized below. While extensive experimental data is not always available in public literature, properties can be reliably inferred from its structure and data from analogous compounds.

| Identifier / Property | Value / Characteristic | Source / Notes |

| CAS Number | 474799-41-2 | |

| IUPAC Name | 6-nitro-1,3-dihydro-2H-indol-2-one | |

| Molecular Formula | C₈H₆N₂O₃ | |

| Molecular Weight | 178.15 g/mol | Calculated |

| Canonical SMILES | C1C(=O)NC2=C1C=C(C=C2)[O-] | |

| InChI Key | VAWICFRIKXWUDM-UHFFFAOYSA-N | |

| Appearance | Expected to be a solid at room temperature. | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF; limited solubility in water. | Inferred from similar compounds.[1] |

| Storage | Sealed in a dry environment at room temperature, protected from light. |

Chemical Structure Visualization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the nitration of similar heterocyclic systems.[2][3]

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid (e.g., 100 mL) to -10 °C using an ice-salt bath.

-

Dissolution: Slowly add indolin-2-one (1.0 eq, e.g., 13.3 g, 100 mmol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 0 °C. Stir until a clear solution is obtained.

-

Nitration: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0 °C. Add this mixture dropwise to the indolin-2-one solution over 30-45 minutes, maintaining the reaction temperature between -10 °C and -5 °C.

-

Reaction Monitoring: Stir the reaction mixture at this temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture slowly and carefully onto crushed ice (e.g., 500 g) with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Purification: The crude product, a mixture of isomers, is purified. Recrystallization from a suitable solvent such as ethanol or acetic acid is often effective for isolating the major 6-nitro isomer. Alternatively, column chromatography on silica gel can be employed for higher purity.

-

Drying: Dry the purified solid under vacuum to yield pure this compound.

Spectroscopic and Analytical Profile

Confirming the structure and purity of the synthesized compound is a critical, self-validating step. The following section outlines the expected spectroscopic data for this compound, based on established principles and data from closely related structures.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | (Solvent: DMSO-d₆) | ||

| -NH- | 10.5 - 11.5 | br s | Exchangeable with D₂O. |

| Ar-H (H-7) | ~7.8 | d | |

| Ar-H (H-5) | ~7.6 | dd | |

| Ar-H (H-4) | ~7.0 | d | |

| -CH₂- | ~3.6 | s | Methylene protons at C-3. |

| ¹³C NMR | (Solvent: DMSO-d₆) | ||

| -C=O (C-2) | 175 - 180 | Carbonyl carbon. | |

| Ar-C (C-6) | 142 - 148 | Carbon bearing the NO₂ group. | |

| Ar-C (C-7a) | 145 - 150 | ||

| Ar-C (C-3a) | 128 - 135 | ||

| Ar-C (C-5) | 118 - 125 | ||

| Ar-C (C-4) | 108 - 115 | ||

| Ar-C (C-7) | 105 - 112 | ||

| -CH₂- (C-3) | 35 - 40 |

Infrared (IR) Spectroscopy

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (lactam) | 3200 - 3350 | Medium, Sharp |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=O Stretch (lactam) | 1700 - 1730 | Strong |

| C=C Stretch (aromatic) | 1600 - 1620 | Medium |

| N-O Stretch (asymmetric) | 1510 - 1550 | Strong |

| N-O Stretch (symmetric) | 1340 - 1370 | Strong |

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) is suitable.

-

Expected Ions:

-

Positive Mode ([M+H]⁺): m/z ≈ 179.04

-

Negative Mode ([M-H]⁻): m/z ≈ 177.03

-

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic losses of NO₂ (46 Da) and CO (28 Da).

Analytical Protocol: Purity Determination by HPLC

This protocol is adapted from standard methods for analyzing nitroaromatic compounds.[6]

-

System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: Acetonitrile

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 330 nm.

-

Sample Preparation: Prepare a ~0.1 mg/mL solution in 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Chemical Reactivity, Stability, and Applications

The utility of this compound in drug development stems from its defined reactivity and the versatile nature of its functional groups.

Key Reactions and Reactivity Profile

The molecule offers two primary sites for chemical modification: the nitro group and the indolin-2-one core.

Caption: Key reactivity pathway and application of this compound.

-

Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine (6-aminoindolin-2-one).[7] This is readily achieved using standard conditions such as SnCl₂/HCl, catalytic hydrogenation (H₂/Pd-C), or iron in acetic acid. The resulting amino group is a crucial handle for introducing further diversity via amide couplings, sulfonamide formation, or diazotization reactions.

-

Reactivity of the Oxindole Core: The C-3 methylene protons are weakly acidic and can be deprotonated with a strong base to form an enolate, allowing for alkylation or condensation reactions at this position.

Stability and Storage

-

Thermal and Photostability: Nitroaromatic compounds can be sensitive to light and elevated temperatures, potentially leading to decomposition.[8] It is recommended to store the compound in a tightly sealed, opaque container in a cool, dry place.[8]

-

Chemical Stability: The lactam bond is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions at high temperatures.

Applications in Drug Development

The indolin-2-one scaffold is a "privileged structure" in medicinal chemistry, found in numerous kinase inhibitors and other therapeutic agents. The 6-nitro derivative serves as a key intermediate.

-

Antibacterial Agents: A prominent and recent application is in the development of novel antibacterial agents. Indolin-2-one functionalized nitroimidazoles have been shown to possess a dual mode of action: direct inhibition of topoisomerase IV (an essential enzyme for DNA replication) and the classic reductive bioactivation characteristic of nitroaromatics.[9] This dual mechanism is significant as it may impair the development of bacterial resistance.[9]

-

Precursor for Functionalized Amines: As detailed above, its primary role is as a precursor to 6-aminoindolin-2-one. This amine is a building block for synthesizing libraries of compounds for screening against various biological targets, including kinases, GPCRs, and other enzymes. The nitro group itself can contribute to binding interactions within a target active site before any transformation.[10]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The following information is a synthesis of data from supplier SDS and general knowledge of nitroaromatic compounds.[11][12][13]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Ensure eyewash stations and safety showers are readily accessible.[12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

-

Fire Hazards: The compound is combustible. In case of fire, hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).[12][13]

References

- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.

- Organic & Biomolecular Chemistry (RSC Publishing).

- BenchChem. (2025). Technical Support Center: 6-Nitroindoline-2-carboxylic Acid.

- BenchChem. (2025). An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic acid: Structure, Properties, and Synthesis.

- BenchChem. (2025).

- Sigma-Aldrich. (2025).

- Sigma-Aldrich. This compound | 474799-41-2.

- BenchChem. (2025). An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid.

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry.

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.

- Fisher Scientific. (2025).

- BenchChem. (2025). A Technical Guide to the Solubility of 6-Nitroindoline-2-carboxylic Acid.

- Fisher Scientific. (2021).

- BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of 6-Nitroindoline-2-carboxylic Acid.

- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of 6-Nitroindoline-2-carboxylic Acid.

- ACS Publications. (2022). Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

molecular weight of 6-Nitroindolin-2-one

An In-Depth Technical Guide to the Molecular Weight of 6-Nitroindolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-nitrooxindole, is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its indolin-2-one scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of the nitro group at the 6-position offers a versatile handle for further chemical modification. Understanding the fundamental physicochemical properties of this compound, beginning with its molecular weight, is the first and most critical step in its synthesis, characterization, and application in drug discovery pipelines. This guide provides a comprehensive technical overview of the , detailing its determination, the causality behind its synthesis, and the self-validating analytical protocols required to confirm its identity and purity with the highest degree of scientific integrity.

Part 1: Core Molecular Properties and Significance

The molecular weight of a compound is an intrinsic property derived from its atomic composition. It is the cornerstone of all stoichiometric calculations, influencing reaction kinetics, informing purification strategies, and dictating the molar concentrations required for biological assays. For a key intermediate like this compound, an accurate understanding of its molecular weight is non-negotiable.

Chemical Structure and Identifiers

The structure of this compound features a bicyclic system composed of a benzene ring fused to a five-membered lactam (a cyclic amide) ring. A nitro group (-NO₂) is substituted at the C-6 position of the benzene ring, and a carbonyl group (C=O) is present at the C-2 position of the pyrrolidone ring.

| Identifier | Value | Source/Notes |

| IUPAC Name | 6-Nitro-2,3-dihydro-1H-indol-2-one | IUPAC Nomenclature |

| Synonyms | 6-Nitrooxindole | Common Name |

| Molecular Formula | C₈H₆N₂O₃ | Derived from Structure |

| Calculated Molecular Weight | 178.15 g/mol | Based on IUPAC atomic weights |

| Monoisotopic Mass | 178.03784 Da | For High-Resolution Mass Spectrometry |

| CAS Number | 6170-58-7 | Chemical Abstracts Service |

Predicted Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be predicted based on its structure and data from analogous compounds. These predictions are vital for designing synthetic workups, purification methods, and formulation strategies.[1]

| Property | Predicted Value / Characteristic | Rationale |

| Appearance | Yellow to brown solid | Typical for nitroaromatic compounds |

| Melting Point | >200 °C (Decomposition likely) | High polarity and potential for intermolecular H-bonding |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); Limited solubility in water and nonpolar solvents | Presence of polar nitro and amide functional groups |

| pKa (NH proton) | ~10-12 | The electron-withdrawing nitro group increases the acidity of the N-H proton compared to unsubstituted indolin-2-one. |

| Topological Polar Surface Area (TPSA) | 88.7 Ų | Calculated based on functional groups; influences membrane permeability. |

Part 2: Synthesis and Analytical Validation

The theoretical molecular weight is only meaningful if the synthesized material is indeed the correct compound at a high purity. The choice of synthesis dictates the potential impurity profile, which must be addressed through rigorous analytical characterization.

Synthetic Protocol: Electrophilic Nitration of Indolin-2-one

The most direct and logical pathway to this compound is the electrophilic aromatic substitution of the commercially available starting material, Indolin-2-one (Oxindole). The amide nitrogen of the indolinone ring is an ortho-, para-director. However, under the strongly acidic conditions required for nitration, this nitrogen is protonated, converting it into a meta-directing group. This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-6 position.[2][3]

Figure 1: Synthetic workflow for this compound via direct nitration.

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 10 volumes) to 0 °C in an ice-salt bath.

-

Dissolution: Slowly add Indolin-2-one (1.0 eq) to the cooled sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until a clear solution is obtained.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to a separate portion of cooled concentrated sulfuric acid. Add this mixture dropwise to the indolinone solution, maintaining the internal temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed extensively with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound. The separation from minor isomeric byproducts is critical for obtaining an analytically pure sample.[4]

Analytical Characterization Workflow

A multi-pronged analytical approach is required to confirm the molecular weight and validate the structure and purity of the synthesized this compound.

Figure 2: Self-validating workflow for the characterization of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Objective: To determine the purity of the synthesized compound and quantify any isomeric byproducts.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 340 nm (the latter for the nitroaromatic chromophore).

-

Data Analysis: Purity is determined by the area percentage of the main peak. The presence of other peaks may indicate isomeric impurities or residual starting material.

-

2. Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Objective: To experimentally confirm the calculated molecular weight. High-resolution mass spectrometry (HRMS) is preferred for unambiguous elemental composition.

-

Protocol (LC-MS with Electrospray Ionization - ESI):

-

Ionization Mode: ESI in both positive and negative modes.

-

Expected Ions:

-

Positive Mode [M+H]⁺: m/z 179.0451

-

Negative Mode [M-H]⁻: m/z 177.0307

-

-

Data Analysis: The detection of the molecular ion at the correct mass-to-charge ratio provides strong evidence for the compound's identity. HRMS data should match the calculated exact mass of the elemental formula C₈H₆N₂O₃ to within 5 ppm. The fragmentation pattern can also provide structural confirmation.[4][5]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

-

Objective: To provide unambiguous confirmation of the chemical structure, including the regiochemistry of the nitro group.

-

Protocol (¹H NMR, 500 MHz, DMSO-d₆):

-

Expected Signals:

-

Aromatic Protons: Three protons in the aromatic region (~7.0-8.5 ppm). The proton at C-7 (ortho to the nitro group) will appear as a doublet. The proton at C-5 (ortho to the nitro group) will be a doublet of doublets. The proton at C-4 will appear as a doublet. The specific coupling patterns and downfield shifts confirm the 6-nitro substitution.

-

Aliphatic Protons: A singlet at ~3.6 ppm corresponding to the two protons of the CH₂ group at C-3.

-

Amide Proton: A broad singlet at ~11.0 ppm for the N-H proton.

-

-

¹³C NMR: Will show 8 distinct carbon signals, including the characteristic carbonyl signal (~175 ppm) and aromatic carbons, with those attached to or near the nitro group being significantly shifted.

-

4. Infrared (IR) Spectroscopy for Functional Group Identification

-

Objective: To confirm the presence of key functional groups.

-

Expected Absorptions:

-

N-H Stretch: A sharp peak around 3200-3300 cm⁻¹.

-

C=O Stretch (Lactam): A strong, sharp absorption around 1710 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorptions, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

Part 3: Applications in Drug Development

The validated this compound molecule is a valuable starting point for the synthesis of more complex therapeutic agents. The indolin-2-one core is a well-established pharmacophore, while the nitro group serves as a synthetic linchpin.[6][7]

-

Precursor to Amino Derivatives: The most common and powerful transformation is the reduction of the nitro group to a primary amine (6-aminoindolin-2-one). This is typically achieved with high efficiency using reagents like SnCl₂/HCl, catalytic hydrogenation (e.g., H₂ over Pd/C), or sodium dithionite.[7]

-

Scaffold for Biologically Active Molecules: The resulting 6-aminoindolin-2-one can be further functionalized via amide couplings, sulfonamide formation, or reductive amination to build libraries of compounds for screening. Derivatives of this scaffold have been explored as:

-

Kinase Inhibitors: The indolinone core is central to many approved kinase inhibitor drugs.

-

Antimicrobial Agents: Nitroaromatic compounds and their derivatives have a long history as antimicrobial agents.[6]

-

Antitumor Agents: The 6-aminoindoline core can serve as a DNA-binding or protein-interacting fragment in the design of novel anticancer drugs, analogous to the duocarmycin and CC-1065 families of natural products.[7]

-

Conclusion

The is a fundamental constant, calculated to be 178.15 g/mol based on its molecular formula C₈H₆N₂O₃ . However, for the researcher and drug development professional, this value is not merely a number but the culmination of a rigorous, self-validating process. It begins with a logical synthetic strategy, such as the direct nitration of indolin-2-one, and is unequivocally confirmed through a suite of orthogonal analytical techniques. High-resolution mass spectrometry provides the definitive experimental verification of the mass, while NMR and IR spectroscopy confirm the correct molecular structure, and HPLC guarantees the purity required for reliable downstream applications. By adhering to this integrated approach of synthesis and characterization, scientists can proceed with confidence, utilizing this compound as a well-defined and reliable building block in the quest for novel therapeutics.

References

- BenchChem. (2025). Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid.

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Medicinal Chemistry.

-

PubChem. (n.d.). 6-Nitro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 6-Nitroindoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ITRC. (n.d.). 3 Chemical Properties. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid in Drug Synthesis.

- BenchChem. (2025). Unraveling the Byproduct Profile of 6-Nitroindoline-2-carboxylic Acid: A Comparative Guide.

- BenchChem. (2025). Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Zhang, L., et al. (n.d.). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 6-Nitroindole. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]

-

Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Copper‐catalyzed nitration of indolines using tert‐butyl nitrite. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid.

-

PubChem. (n.d.). 6-Nitroindazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Copper-mediated domino C–H iodination and nitration of indoles. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Synthesis of 4- and 6-substituted nitroindoles. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 6-Nitroindole (CAS 4769-96-4). Retrieved from [Link]

- BenchChem. (2025). Technical Guide: Physicochemical Properties of 6-Nitroindoline-2-carboxylic Acid.

-

ACS Publications. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved from [Link]

-

NIST. (n.d.). Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Bartoli indole synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Nitration of Indoles. II. The Mononitration of Methylindoles. Retrieved from [Link]

-

PubChem. (n.d.). Nitroindole. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Biomedical Importance of Indoles. Retrieved from [Link]

-

Scirp.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Nitroaniline. Retrieved from [Link]

Sources

- 1. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 6-Nitroindolin-2-one: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Introduction

6-Nitroindolin-2-one is a heterocyclic organic compound built upon the indolin-2-one (oxindole) scaffold. The strategic placement of a nitro group at the C-6 position of the bicyclic core imparts unique electronic properties and chemical reactivity, making it a valuable building block in medicinal chemistry and synthetic organic chemistry. The indole-2-one core itself is a "privileged structure," frequently found in a wide array of natural products and pharmaceuticals, including recently developed inhibitors of key biological targets like the bromodomain protein BRD4.[1][2]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a discussion of its applications as a versatile intermediate in the synthesis of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. While extensive experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value / Characteristic | Source / Rationale |

| IUPAC Name | 6-nitro-1,3-dihydro-2H-indol-2-one | |

| CAS Number | 474799-41-2 | |

| Molecular Formula | C₈H₆N₂O₃ | |

| Molecular Weight | 178.15 g/mol | Calculated from formula |

| Physical Form | Solid at room temperature | |

| Melting Point | Not experimentally reported. Expected to be high due to the planar, polar structure. | Inferred from related nitroaromatic compounds. |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and ethyl acetate. | [3] |

| InChI Key | VAWICFRIKXWUDM-UHFFFAOYSA-N |

Spectroscopic Characterization

Structural verification of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Absorption | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.2 - 8.0 ppm | The electron-withdrawing nitro group will shift aromatic protons downfield. Specific splitting patterns (doublets, doublet of doublets) will depend on their relative positions. |

| -CH₂- (C3) | δ 3.5 - 3.7 ppm | Aliphatic protons adjacent to the carbonyl group and aromatic ring. | |

| -NH- (Lactam) | δ 10.0 - 11.0 ppm (broad singlet) | The lactam proton is acidic and its shift is highly dependent on solvent and concentration. It will readily exchange with D₂O.[4] | |

| ¹³C NMR | -C=O (Carbonyl) | δ 170 - 180 ppm | Characteristic chemical shift for a lactam carbonyl carbon.[3] |

| Ar-C (C6-NO₂) | δ 140 - 150 ppm | Carbon directly attached to the nitro group is significantly deshielded.[4] | |